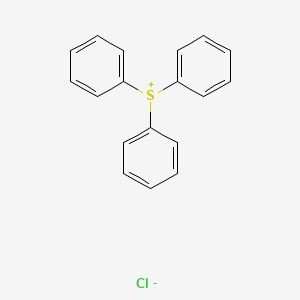
三苯基锍氯
概述
描述
Triphenylsulfonium chloride is an organic compound with the chemical formula (C6H5)3SCl. It is known for its photochemical properties, particularly its ability to generate strong acids upon exposure to light. This property makes it an excellent photoacid generator, a critical component in chemically amplified resists used in photolithography .
科学研究应用
Triphenylsulfonium chloride has a wide range of applications in scientific research:
Photolithography: It is used as a photoacid generator in the manufacture of integrated circuits and other microdevices.
Semiconductor Industry: It is a key intermediate in the production of electronic chemicals such as semiconductors, liquid crystal displays, and thin-film transistors.
Polymer Chemistry: It is used as an initiator for radical and cationic polymerization.
作用机制
Target of Action
Triphenylsulfonium chloride is a chemical compound with the formula C18H15ClS The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The mode of action of Triphenylsulfonium chloride is primarily through photochemical reactions . When irradiated, it undergoes both in-cage and cage-escape reactions, most likely by the heterolysis or homolysis of sulfur–carbon bonds . The heterolysis pathway produces a phenyl cation and diphenylsulfide, whereas a diphenylsulfinyl radical cation and a phenyl radical are the expected products from homolysis .
Biochemical Pathways
The biochemical pathways affected by Triphenylsulfonium chloride involve the formation of different fragments after irradiation . These fragments can recombine to yield 2-, 3- and 4- (phenylthio)biphenyl with one equivalent of acid . After cage-escape, the fragments can react with the solvent or with fragments from another Triphenylsulfonium molecule or other contaminants, generating diphenylsulfide, biphenyl, and acid .
Result of Action
The result of the action of Triphenylsulfonium chloride is the formation of various photoproducts . Two previously unreported photoproducts, triphenylene and dibenzothiophene, were detected . Additionally, it was suggested that Triphenylsulfonium fragments had been incorporated into the polymer film .
Action Environment
The action of Triphenylsulfonium chloride is influenced by environmental factors. For instance, the irradiation of acetonitrile solutions containing 10% w/v PMMA and 1% w/v Triphenylsulfonium chloride showed only a trace amount of triphenylene or dibenzothiophene, indicating that topochemical factors were important for the formation of these molecules .
生化分析
Biochemical Properties
Triphenylsulfonium chloride plays a significant role in biochemical reactions, primarily due to its photochemical properties. Upon exposure to ultraviolet light, triphenylsulfonium chloride undergoes a photochemical reaction that results in the cleavage of the sulfur-carbon bond, releasing a proton (H+). This proton can then initiate a cascade of reactions in the surrounding environment . The compound interacts with various enzymes and proteins, including those involved in photochemical and photobiological processes. For instance, it has been shown to interact with polymer matrices in photolithography, leading to the formation of photoproducts such as triphenylene and dibenzothiophene .
Cellular Effects
Triphenylsulfonium chloride has notable effects on cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate protons upon light exposure can lead to changes in the local pH, which in turn can affect enzyme activity and cellular signaling pathways . Additionally, triphenylsulfonium chloride has been observed to cause photochemical reactions within cells, leading to the formation of reactive intermediates that can interact with cellular components .
Molecular Mechanism
The molecular mechanism of triphenylsulfonium chloride involves its function as a photoacid generator. Upon exposure to UV light, the compound absorbs photons and undergoes a photochemical reaction that cleaves the sulfur-carbon bond, releasing a proton. This proton can then catalyze further chemical reactions in the surrounding environment . The released proton can interact with various biomolecules, leading to changes in their structure and function. For example, the proton can activate or inhibit enzymes, alter protein conformation, and affect gene expression by modifying the local pH .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of triphenylsulfonium chloride can change over time. The compound is generally stable under ambient conditions but can degrade upon prolonged exposure to light and heat . Over time, the photochemical reactions initiated by triphenylsulfonium chloride can lead to the formation of various photoproducts, which may have different biochemical properties and effects on cellular function . Long-term studies have shown that the compound can cause sustained changes in cellular metabolism and gene expression, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of triphenylsulfonium chloride vary with different dosages in animal models. At low doses, the compound can induce mild biochemical changes without causing significant toxicity . At higher doses, triphenylsulfonium chloride can cause adverse effects, including cellular damage and disruption of normal cellular processes . Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, leading to cellular stress and potential cell death .
Metabolic Pathways
Triphenylsulfonium chloride is involved in various metabolic pathways, particularly those related to photochemical reactions. The compound interacts with enzymes and cofactors involved in these pathways, leading to the generation of reactive intermediates and photoproducts . These interactions can affect metabolic flux and alter the levels of metabolites in the surrounding environment . For example, the photochemical reactions initiated by triphenylsulfonium chloride can lead to the formation of triphenylene and dibenzothiophene, which can further participate in secondary metabolic reactions .
Transport and Distribution
Within cells and tissues, triphenylsulfonium chloride is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s ability to generate protons upon light exposure can affect its localization and accumulation within specific cellular compartments . Studies have shown that triphenylsulfonium chloride can accumulate in certain cellular regions, leading to localized biochemical effects .
Subcellular Localization
The subcellular localization of triphenylsulfonium chloride is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, triphenylsulfonium chloride has been observed to localize within the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . The compound’s ability to generate protons upon light exposure can also influence its activity and function within these subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: Triphenylsulfonium chloride can be synthesized through several methods:
Aluminum Chloride Catalysis: This method involves the reaction of benzene with thionyl chloride in the presence of aluminum chloride or alchlor.
Grignard Reagent Method: This method involves the reaction of aryl Grignard reagents with thionyl chloride.
Industrial Production Methods: The industrial production of triphenylsulfonium chloride typically involves the use of benzene, thionyl chloride, and aluminum chloride under controlled conditions to ensure high yield and purity .
Types of Reactions:
Photochemical Reactions: Triphenylsulfonium chloride undergoes photochemical reactions upon exposure to ultraviolet light, resulting in the cleavage of the sulfur-chlorine bond and the release of a proton.
Substitution Reactions: It can react with organolithium reagents, leading to the formation of various substituted products.
Common Reagents and Conditions:
Ultraviolet Light: Used to initiate photochemical reactions.
Organolithium Reagents: Used in substitution reactions.
Major Products:
Triphenylene and Dibenzothiophene: Formed through secondary photochemical reactions.
相似化合物的比较
Triphenylsulfonium Nonaflate: Similar in structure and function, used in photolithography.
Triphenylsulfonium Bromide: Another sulfonium salt with similar photochemical properties.
Uniqueness: Triphenylsulfonium chloride is unique due to its high efficiency as a photoacid generator and its stability under ambient conditions, making it indispensable in modern photolithography and semiconductor manufacturing .
属性
IUPAC Name |
triphenylsulfanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15S.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEAYIKULRXTAR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052096 | |
| Record name | Triphenylsulfonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4270-70-6 | |
| Record name | Triphenylsulfonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4270-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylsulfonium ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004270706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylsulfonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylsulphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPHENYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93VMP8WB2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes triphenylsulfonium chloride particularly interesting as a catalyst in cumene oxidation?
A1: Unlike traditional catalysts, triphenylsulfonium chloride exhibits a unique autocatalytic behavior at low temperatures (below 70°C) and auto-retarding behavior at higher temperatures (above 85°C) in the liquid-phase oxidation of cumene [, ]. This behavior is attributed to the formation and subsequent deoxygenation of a complex between the catalyst and oxygen (Cat.···O2). [, ]
Q2: How does triphenylsulfonium chloride influence the decomposition of cumene hydroperoxide?
A2: Research indicates that triphenylsulfonium chloride significantly accelerates the decomposition of cumene hydroperoxide compared to the uncatalyzed reaction []. This decomposition primarily yields acetophenone and dicumyl peroxide, with minimal α-cumyl alcohol formation. The presence of methyl alcohol and traces of phenol and acetone suggest both homolytic and heterolytic decomposition pathways are involved. []
Q3: What is the proposed mechanism by which triphenylsulfonium chloride catalyzes cumene oxidation?
A3: Kinetic studies suggest that triphenylsulfonium chloride activates molecular oxygen through a reversible molecular association, forming a catalyst-oxygen complex (Cat.···O2) []. This complex is believed to play a key role in initiating the oxidation of cumene. Computer simulations have helped to elucidate the individual reaction steps and determine rate constants, further supporting this proposed mechanism. []
Q4: Beyond cumene oxidation, what other applications have been explored for triphenylsulfonium chloride?
A4: Triphenylsulfonium chloride has shown promise in the selective enrichment and detection of perfluoroalkyl sulfonates. It acts as a bifunctional agent, first facilitating the precipitation of perfluorosulfonic acid as triphenylsulfonium perfluorosulfonic acid (TPA) and then enabling the direct detection of the perfluorosulfonic acid by MALDI-TOF-MS using the triphenylsulfonium group of TPA as a matrix. []
Q5: What role does triphenylsulfonium chloride play in manganese extraction and determination?
A5: Research explored using triphenylsulfonium chloride as an extractant for manganese(II) []. While the paper focuses on a different reagent (Cyanex 302) for this purpose, it highlights the ongoing search for effective extraction methods for separating and preconcentrating manganese for spectrophotometric determination. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-tert-butyl-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1215134.png)
![6-ethyl-2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1215136.png)
![(2,4-Difluorophenyl)-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone](/img/structure/B1215137.png)

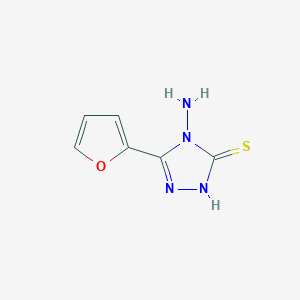
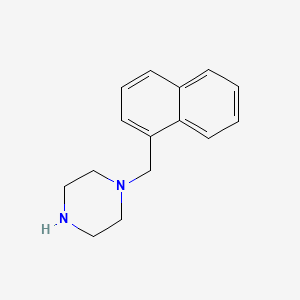
![6-Oxo-1,6-dihydrodibenzo[cd,g]indazole-3-sulfonic acid](/img/structure/B1215146.png)


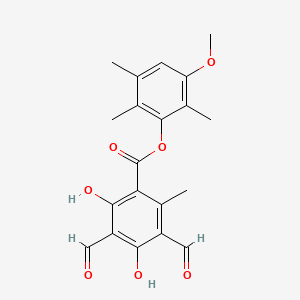
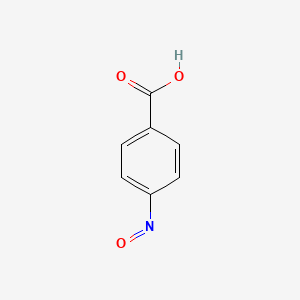

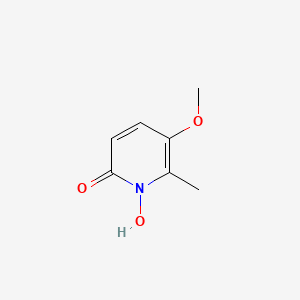
![1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate](/img/structure/B1215159.png)
